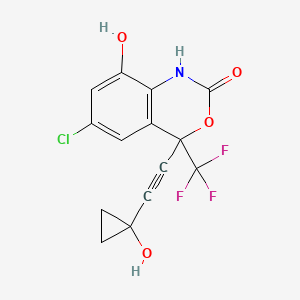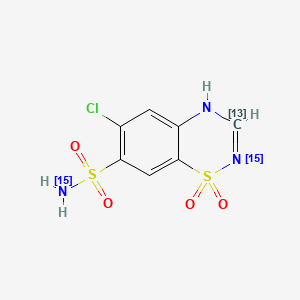
o-Desmethyl ranolazine
Übersicht
Beschreibung
Desmethyl ranolazine is a metabolite of the antianginal agent ranolazine. It is formed from ranolazine by the cytochrome P450 (CYP) isoform CYP3A.
A metabolite of Ranolazine.
Wirkmechanismus
Target of Action
Desmethyl Ranolazine primarily targets the late inward sodium current (I Na) in heart muscle cells . This current plays a crucial role in the regulation of sodium and calcium levels within the cells, which are essential for proper cardiac function .
Mode of Action
Desmethyl Ranolazine acts by inhibiting the late inward sodium current (I Na) . This inhibition reduces the influx of sodium ions into the cells, which indirectly prevents calcium overload in the cells . The reduction in calcium overload can help alleviate symptoms of conditions like chronic angina .
Biochemical Pathways
The inhibition of the late inward sodium current by Desmethyl Ranolazine affects the sodium-calcium exchange in cardiac cells . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium . By inhibiting the late inward sodium current, Desmethyl Ranolazine can prevent this calcium overload .
Pharmacokinetics
Desmethyl Ranolazine is extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A and to a lesser extent, CYP2D6 . The absolute bioavailability of the drug ranges from 35% to 50% . The elimination half-life of Desmethyl Ranolazine is approximately 1.4 to 1.9 hours . It is excreted primarily through the kidneys (75%) and feces (25%) .
Result of Action
The primary result of Desmethyl Ranolazine’s action is the reduction of calcium overload in cardiac cells . This can help to alleviate symptoms of conditions like chronic angina . Additionally, it has been suggested that Desmethyl Ranolazine may have beneficial effects on myocardial metabolism .
Action Environment
The action of Desmethyl Ranolazine can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A can affect the metabolism and hence the efficacy of Desmethyl Ranolazine . Furthermore, the drug’s pharmacokinetics can be affected by renal impairment, with the area under the curve (AUC) increasing up to 2-fold with advancing degree of renal impairment .
Biochemische Analyse
Biochemical Properties
Desmethyl Ranolazine plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with voltage-gated sodium channels, where Desmethyl Ranolazine inhibits the late phase of the inward sodium current. This inhibition reduces intracellular sodium and calcium overload, which is crucial in conditions like ischemia . Additionally, Desmethyl Ranolazine has been shown to interact with enzymes involved in fatty acid oxidation, potentially influencing metabolic pathways .
Cellular Effects
Desmethyl Ranolazine affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, Desmethyl Ranolazine reduces calcium overload, thereby improving myocardial relaxation and reducing diastolic tension . In cancer cells, it has been shown to inhibit invasiveness and metastasis, particularly under hypoxic conditions . These effects are mediated through the modulation of ion channels and metabolic pathways, highlighting the compound’s multifaceted role in cellular function.
Molecular Mechanism
The molecular mechanism of Desmethyl Ranolazine involves several key interactions at the molecular level. It binds to voltage-gated sodium channels, inhibiting the late sodium current and reducing calcium overload in cells . This action helps to alleviate ischemic conditions in cardiac cells. Additionally, Desmethyl Ranolazine modulates the activity of enzymes involved in fatty acid oxidation, promoting glucose oxidation and improving metabolic efficiency . These interactions contribute to its therapeutic effects in conditions like chronic angina and myocardial ischemia.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethyl Ranolazine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various experimental conditions, with consistent biochemical activity observed over extended periods . Long-term studies have indicated that Desmethyl Ranolazine maintains its efficacy in reducing calcium overload and improving myocardial relaxation, even after prolonged exposure . These findings suggest that the compound has a stable and sustained effect in laboratory settings.
Dosage Effects in Animal Models
The effects of Desmethyl Ranolazine vary with different dosages in animal models. At lower doses, the compound effectively reduces calcium overload and improves myocardial relaxation without significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Desmethyl Ranolazine is involved in several metabolic pathways, primarily related to fatty acid and glucose oxidation. It interacts with enzymes such as pyruvate dehydrogenase, promoting glucose oxidation and improving metabolic efficiency . This modulation of metabolic pathways helps to reduce the metabolic stress associated with ischemic conditions, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, Desmethyl Ranolazine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound has been observed to accumulate in specific tissues, including the heart and liver, where it exerts its therapeutic effects . This targeted distribution is crucial for its efficacy in treating conditions like chronic angina and myocardial ischemia.
Subcellular Localization
Desmethyl Ranolazine exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with ion channels and metabolic enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of Desmethyl Ranolazine is essential for its role in modulating cellular metabolism and ion channel activity.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKNELUBGGUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675815 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172430-45-4 | |
| Record name | O-Desmethyl ranolazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYL RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G2S752Q5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


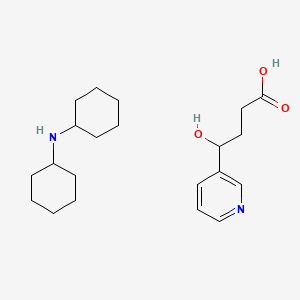
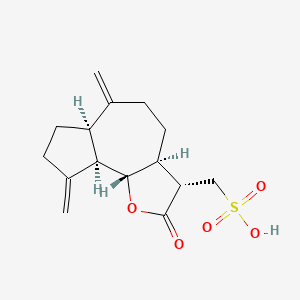
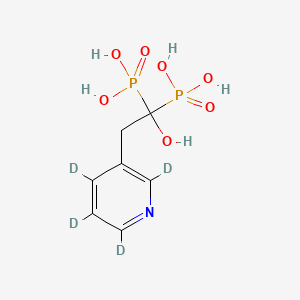
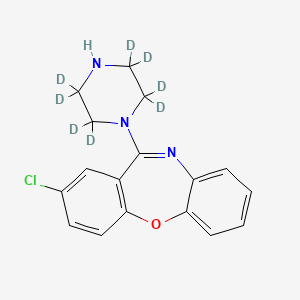
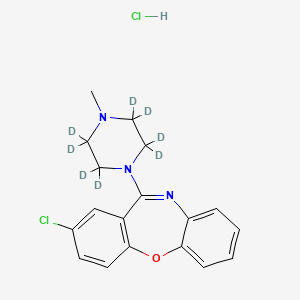

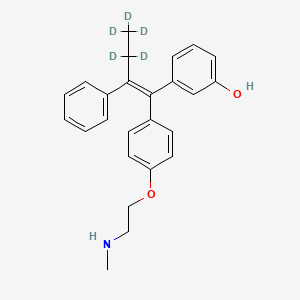
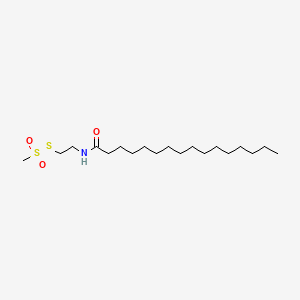
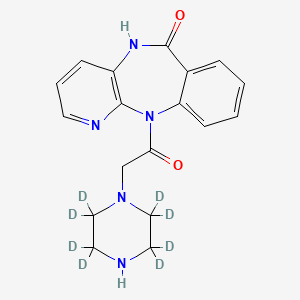
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
